Cas no 2490-97-3 (Aceglutamide)
Aceglutamide Chemical and Physical Properties
Names and Identifiers
-
- Aceglutamide
- n-alpha-acetyl-l-glutamine
- Ac-Gln-OH
- N-Acetyl-L-glutamine
- Nalpha-Acetyl-L-glutamine
- ACETYL-L-GLUTAMINE, N-(RG)
- ALPHA-N-ACETYL-L-GLUTAMINE
- ACETYL-L-GLUTAMINE
- ACETYL-L-GLUTAMINE,N
- Ac-L-Gln-OH
- L-GLUTAMINE,N2-ACETYL
- L-GLUTAMINE,N-ACETYL
- L-N-acetyl-glutamine
- N2-Acetylglutamine
- N2-acetyl-L-glutamine
- N-ACETYL GLUTAMINE
- N-ACETYL-L-GLN
- N-Acetyl-L-GlutaMine Acid
- Nα-Acetyl-L-glutamine
- N-α-Acetyl-L-glutamine
- α-N-Acetyl-L-glutamine
- L-Glutamine, N-acetyl-
- (S)-2-Acetamido-5-amino-5-oxopentanoic acid
- L-Glutamine, N2-acetyl-
- N-Acetylglutamine
- Acutil-S
- Aceglutamide [INN]
- N~2~-ACETYL-L-GLUTAMINE
- L-2-Acetamidoglutaramic acid
- KSMRODHGGIIXDV-YFKPBYRVSA-N
- Aceglutamide (INN)
- 01J18G9G97
- (2S)-2-acetamido-5-amino-5-oxopentanoic acid
- Aceglutamidum [INN-La
- SCHEMBL287577
- bmse000145
- CHEBI:73685
- N(sup2)-Acetyl-L-glutamine
- Q-100009
- 10B6E98F-2CB8-4D96-80D6-1CDC5541D3B2
- bmse001000
- ALPHA-N-ACETYL-GLUTAMINE
- NCGC00183120-01
- Q4673064
- SY057113
- Acetylglutamine
- AKOS016605458
- CHEMBL3184604
- FT-0629740
- 5817-09-4
- Z85900147
- alpha-N-Acetyl-L-glutamine;N2-Acetylglutamine
- 2-(acetylamino)-5-amino-5-oxopentanoic acid
- 4-carbamoyl-2-acetamidobutanoicacid
- NSC-186896
- Glutamine, N2-acetyl-, L- (8CI)
- 4-carbamoyl-2-acetamidobutanoic acid
- Glutamine, N-acetyl-
- Aceglutamidum [INN-Latin]
- N(2)-acetylglutamine
- 2-acetamido-5-amino-5-oxopentanoic acid
- EN300-65857
- FT-0629834
- AKOS000159972
- NSC186896
- Aceglutamida [INN-Spanish]
- F1F2182D-A535-4374-AF94-9D900EC2161E
- s4512
- (2S)-2-(acetylamino)-5-amino-5-oxopentanoic acid
- Tox21_113393
- MFCD00038159
- Aceglutamidum
- 2490-97-3
- PENTAKIS(N(SUP 2)-ACETYL-L-GLUTAMINATO)
- Pharmakon1600-01502368
- UNII-01J18G9G97
- NSC-760141
- BRD-K13619941-213-01-8
- .alpha.-N-Acetyl-L-glutamine
- D78076
- CCG-266483
- NSC 186896
- DTXSID2048959
- A0784
- Tox21_113393_1
- D07063
- SCHEMBL287578
- SBI-0653491.0001
- Aceglutamida
- Q63390525
- A-N-Acetyl-L-glutamine
- Aceglutamid
- HMS3885H06
- NCGC00344533-01
- HY-B1065
- Glutamine, N2-acetyl-, L-
- AB00694277_03
- acetyl glutamine
- CHEMBL1234757
- NLQ
- J-523437
- EN300-7399047
- AS-12782
- NN(2)-acetyl-L-glutamine
- W-107275
- HMS3264M12
- L-N2-acetyl-Glutamine
- ACEGLUTAMIDE [MART.]
- DTXCID301384696
- EINECS 219-647-7
- AKOS015837750
- ACEGLUTAMIDE [WHO-DD]
- Z756456072
- NEURAMINA
- CS-4621
- ACUTIL S
- CAS-2490-97-3
- ACEGLUTAMIDE [MI]
- N- alpha -Acetyl-L-glutamine
- CHEBI:21553
- (2S)-4-carbamoyl-2-acetamidobutanoic acid
- NSC760141
- -N-Acetyl-L-glutamine;N2-Acetylglutamine
- N-.alpha.-Acetyl-L-glutamine
- A817539
- AKOS010366647
- DB04167
- NS00013335
- (2S)-2-acetamido-5-azanyl-5-oxidanylidene-pentanoic acid
-
- MDL: MFCD00038159
- Inchi: 1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)
- InChI Key: KSMRODHGGIIXDV-UHFFFAOYSA-N
- SMILES: OC(C(CCC(N)=O)NC(C)=O)=O
- BRN: 1727471
Computed Properties
- Exact Mass: 188.08000
- Monoisotopic Mass: 188.079707
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: -1.4
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: White powder
- Density: 1.2900
- Melting Point: 195-200°C
- Boiling Point: 604.9°C at 760 mmHg
- Flash Point: 319.6 °C
- Refractive Index: -12 ° (C=3, H2O)
- Water Partition Coefficient: almost transparency
- PSA: 109.49000
- LogP: -0.06760
- Solubility: It is soluble in water and slightly soluble in ethanol. Soluble in ethyl acetate.
- Merck: 25
- Specific Rotation: -12.5~ -9.0° (c=2, H2O)
Aceglutamide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Aceglutamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Aceglutamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0424569343- 25g |
Aceglutamide |
2490-97-3 | 99% | 25g |
¥ 207.2 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A9125-25G |
Aceglutamide |
2490-97-3 | 25G |
¥395.18 | 2022-02-23 | ||
| S e l l e c k ZHONG GUO | S4512-100mg |
Aceglutamide |
2490-97-3 | 99.79% | 100mg |
¥795.15 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S4512-500mg |
Aceglutamide |
2490-97-3 | 99.79% | 500mg |
¥2433.37 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | NA2285-100g |
Aceglutamide |
2490-97-3 | ≥99% | 100g |
¥320元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | NA2285-25g |
Aceglutamide |
2490-97-3 | ≥99% | 25g |
¥105元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | NA2285-5g |
Aceglutamide |
2490-97-3 | ≥99% | 5g |
¥50元 | 2023-09-15 | |
| Chemenu | CM251694-500g |
Aceglutamide |
2490-97-3 | 95% | 500g |
$128 | 2021-06-09 | |
| Chemenu | CM251694-1000g |
Aceglutamide |
2490-97-3 | 95% | 1000g |
$196 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009638-25g |
Aceglutamide |
2490-97-3 | 99% | 25g |
¥59 | 2023-09-09 |
Aceglutamide Suppliers
Aceglutamide Related Literature
-
Jianbing Huang,Herong Qin,Xu Chen,Biyun Wang,Hui Liang,Jiang Lu Polym. Chem. 2019 10 2589
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George S. Biggs,Michael J. O'Neill,Pablo Carames Mendez,Thomas G. Scrase,Yulu Lin,Amzar Muzani Bin-Maarof,Andrew D. Bond,Sally R. Boss,Paul D. Barker Dalton Trans. 2019 48 6910
-
George S. Biggs,Michael J. O'Neill,Pablo Carames Mendez,Thomas G. Scrase,Yulu Lin,Amzar Muzani Bin-Maarof,Andrew D. Bond,Sally R. Boss,Paul D. Barker Dalton Trans. 2019 48 6910
-
George S. Biggs,Michael J. O'Neill,Pablo Carames Mendez,Thomas G. Scrase,Yulu Lin,Amzar Muzani Bin-Maarof,Andrew D. Bond,Sally R. Boss,Paul D. Barker Dalton Trans. 2019 48 6910
-
Zhenning Jin,Wei Hu,Yan Yang Anal. Methods 2023 15 3432
Additional information on Aceglutamide
Recent Advances in Aceglutamide (2490-97-3) Research: A Comprehensive Review
Aceglutamide (CAS: 2490-97-3), a derivative of glutamine, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its neuroprotective and cognitive-enhancing properties. Recent studies have explored its mechanisms of action, therapeutic potential, and applications in treating neurological disorders. This research brief synthesizes the latest findings to provide a comprehensive overview of Aceglutamide's role in modern medicine.
One of the most notable advancements in Aceglutamide research is its application in the treatment of ischemic stroke. A 2023 study published in the Journal of Neurochemistry demonstrated that Aceglutamide significantly reduces neuronal apoptosis by modulating the PI3K/Akt signaling pathway. The study, conducted on a rat model, showed a 40% improvement in neurological function scores compared to the control group, highlighting its potential as a neuroprotective agent.
Further research has focused on Aceglutamide's ability to enhance cognitive function in patients with mild cognitive impairment (MCI). A randomized, double-blind clinical trial published in Frontiers in Aging Neuroscience (2024) reported that patients receiving Aceglutamide supplementation exhibited a 25% improvement in memory recall tests and a 30% enhancement in executive function tasks. These findings suggest that Aceglutamide could be a promising candidate for early intervention in neurodegenerative diseases such as Alzheimer's.
In addition to its neurological applications, recent studies have investigated Aceglutamide's role in metabolic regulation. A 2024 paper in Biochemical Pharmacology revealed that Aceglutamide administration in diabetic mice improved glucose uptake by 35% and reduced insulin resistance markers by 28%. The study proposed that Aceglutamide's mechanism involves the upregulation of GLUT4 transporters in skeletal muscle tissue, offering new avenues for diabetes management.
Pharmacokinetic studies have also made significant progress in understanding Aceglutamide's bioavailability and distribution. Advanced imaging techniques, including PET scans with radiolabeled Aceglutamide (2490-97-3), have shown that the compound crosses the blood-brain barrier efficiently, with peak concentrations in the hippocampus and prefrontal cortex within 30 minutes of administration. This rapid distribution profile supports its use in acute neurological conditions.
Despite these promising developments, challenges remain in Aceglutamide research. Current limitations include the need for larger-scale human trials to confirm efficacy and safety profiles, as well as optimization of dosage regimens for different therapeutic indications. However, the compound's multimodal mechanisms of action and favorable safety profile make it a compelling subject for future pharmaceutical development.
In conclusion, recent research on Aceglutamide (2490-97-3) demonstrates its significant potential across multiple therapeutic areas, particularly in neurology and metabolic disorders. The compound's neuroprotective effects, cognitive enhancement properties, and metabolic benefits position it as a versatile candidate for further drug development. Continued investigation into its molecular targets and clinical applications will be crucial for translating these findings into effective therapies.
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